molecular formula C11H10N6 B14161478 N-(pyridin-2-ylmethyl)-9H-purin-6-amine CAS No. 16370-59-5

N-(pyridin-2-ylmethyl)-9H-purin-6-amine

Cat. No.: B14161478
CAS No.: 16370-59-5
M. Wt: 226.24 g/mol
InChI Key: HZXVLXGTEHXACU-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-9H-purin-6-amine is a purine derivative characterized by a pyridin-2-ylmethyl group attached to the 6-amino position of the purine scaffold. Purines are fundamental to biological systems, serving as components of nucleotides and nucleic acids, and their synthetic analogs are pivotal in medicinal chemistry and materials science .

Properties

CAS No.

16370-59-5

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-7H-purin-6-amine

InChI

InChI=1S/C11H10N6/c1-2-4-12-8(3-1)5-13-10-9-11(15-6-14-9)17-7-16-10/h1-4,6-7H,5H2,(H2,13,14,15,16,17)

InChI Key

HZXVLXGTEHXACU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-9H-purin-6-amine typically involves the reaction of 2-aminopyridine with a suitable purine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which is efficient and yields high purity products . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Molecular Weight Key Properties/Applications Yield (%) Reference
N-(pyridin-2-ylmethyl)-9H-purin-6-amine Pyridin-2-ylmethyl 226.24 Ligand in Fe-based catalysts N/A
N-Cyclopentyl-9-methyl-9H-purin-6-amine Cyclopentyl, methyl 217.27 Potential kinase inhibitor N/A
2-((5-Chlorothiophen-2-yl)ethynyl)-N-(3-chlorobenzyl)-9H-purin-6-amine 3-Chlorobenzyl, ethynyl 404.29 High inhibitory activity (IC₅₀ ~ nM) 91
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Tetrahydropyranyl 235.25 Improved metabolic stability 84

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in ) enhance biological activity by improving target binding .
  • Bulky substituents (e.g., cyclopentyl in ) may reduce solubility but increase selectivity for hydrophobic binding pockets.
  • Heterocyclic substituents (e.g., pyridinylmethyl) enable coordination chemistry, useful in catalysis .

Tautomerism and Reactivity

N-Methoxy-9-methyl-9H-purin-6-amines exhibit tautomerism between amino and imino forms, influenced by substituents. Electron-deficient groups (e.g., Cl) stabilize the amino tautomer, while electron-rich groups favor the imino form . For this compound, the pyridine’s electron-withdrawing nature likely stabilizes the amino tautomer, enhancing hydrogen-bonding interactions in biological systems.

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